molecular formula C10H11NO B1505613 2-methyl-6,7-dihydroquinolin-8(5H)-one

2-methyl-6,7-dihydroquinolin-8(5H)-one

Cat. No.: B1505613
M. Wt: 161.2 g/mol
InChI Key: OUTVYOSBTJSILH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-6,7-dihydroquinolin-8(5H)-one is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

IUPAC Name

2-methyl-6,7-dihydro-5H-quinolin-8-one

InChI

InChI=1S/C10H11NO/c1-7-5-6-8-3-2-4-9(12)10(8)11-7/h5-6H,2-4H2,1H3

InChI Key

OUTVYOSBTJSILH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCCC2=O)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Intermediate 200A2 in dichloromethane (100 mL)/methanol (200 mL) was cooled to −78° C. Ozone was passed through the mixture for 1-2 h until the mixture had a light blue color. The reaction mixture was purged with nitrogen followed by the addition of dimethyl sulfide (10 mL). The mixture was stirred for 30 m and evaporated. The residue was partitioned between ether and 1M HCl. The organic layer was extracted with 1N HCl (2×) and the acidic, aqueous layers were pooled, washed with ether (3×), cooled with crushed ice, and carefully basified with solid NaOH. The basic layer was extracted with chloroform, freed of solvent, and the residue was passed through a column of SiO2 with 80% ethyl acetate/hexane to give impure Intermediate 200A3 as a yellow solid. Further purification of this mixture was conducted by oxidation of the minor product: (˜3%) 8-oxo-5,6,7,8-tetrahydro-quinoline-2-carbaldehyde in formic acid (15 mL) at 0° C. by dropwise addition of H2O2 (2.1 mL, 30% solution). The mixture was stirred for 1.5 h, quenched with crushed ice, diluted with chloroform, and basified with 2 M NaOH to pH>8. The chloroform layer was dried, filtered and evaporated to give pure 2-methyl-6,7-dihydro-5H-quinolin-8-one (Intermediate 200A3), 15.1 g (50% over two steps).
Name
Intermediate 200A2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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